
4-Bromo-1-methyl-1H-indole
概要
説明
4-Bromo-1-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN . It is used in scientific research and has a molecular weight of 210.07 g/mol .
Synthesis Analysis
The synthesis of indole derivatives, including 4-Bromo-1-methyl-1H-indole, has been a subject of interest in the scientific community . One common method for the synthesis of indole derivatives is the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, typically an aldehyde or ketone, to produce a hydrazone .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing one nitrogen atom . The bromine atom is attached to the fourth carbon atom of the indole ring, and a methyl group is attached to the nitrogen atom .
Chemical Reactions Analysis
Indole derivatives, including 4-Bromo-1-methyl-1H-indole, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds, and can be used to create a wide range of structurally diverse compounds .
Physical And Chemical Properties Analysis
4-Bromo-1-methyl-1H-indole has a molecular weight of 210.07 g/mol and a density of 1.472g/cm3 . It has a boiling point of 300.878ºC at 760 mmHg .
科学的研究の応用
Synthesis of Indole Derivatives
Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Treatment of High Blood Pressure
Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure . This shows the potential of indole derivatives in the development of antihypertensive drugs.
Treatment of Mental Disorders
Reserpine is also used in the treatment of severe agitation in patients that have mental disorders . This suggests that indole derivatives could be explored further for their potential in treating various mental health conditions.
Anti-Cancer Applications
Vinblastine, another indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer . This highlights the potential of indole derivatives in cancer treatment.
作用機序
Target of Action
4-Bromo-1-methyl-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions often result in changes at the cellular level, which can have therapeutic effects.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Safety and Hazards
4-Bromo-1-methyl-1H-indole can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
将来の方向性
Indole derivatives, including 4-Bromo-1-methyl-1H-indole, continue to attract the attention of researchers due to their diverse biological activities and their potential for therapeutic applications . Future research will likely focus on the development of novel synthetic methods for indole derivatives, as well as the exploration of their biological activities and mechanisms of action .
特性
IUPAC Name |
4-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSXTYDJPHXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626445 | |
| Record name | 4-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-indole | |
CAS RN |
590417-55-3 | |
| Record name | 4-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 590417-55-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Q & A
Q1: How does 4-Bromo-1-methyl-1H-indole contribute to the synthesis of tetrahydropyrroloquinolines?
A1: 4-Bromo-1-methyl-1H-indole acts as a crucial building block in the synthesis of tetrahydropyrroloquinolines. The research by [] describes a two-step process:
Q2: What are the advantages of using 4-Bromo-1-methyl-1H-indole in this specific synthetic route?
A2: The research highlights several advantages of using 4-Bromo-1-methyl-1H-indole in this synthetic pathway:
- High Yields: The reaction sequence utilizing this compound consistently produces tetrahydropyrroloquinolines in excellent yields, often exceeding 90%. []
- Excellent Enantioselectivity: The process demonstrates remarkable control over the stereochemistry of the final product. Enantiomeric excesses (ee) greater than 99% are consistently achieved, indicating a high degree of selectivity for one specific enantiomer. []
- One-Pot Synthesis: Both the ring opening and cyclization steps can be performed consecutively in a single reaction vessel ("one-pot") simplifying the procedure and potentially enhancing efficiency. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

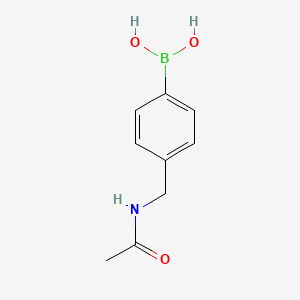
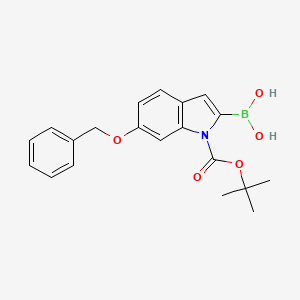
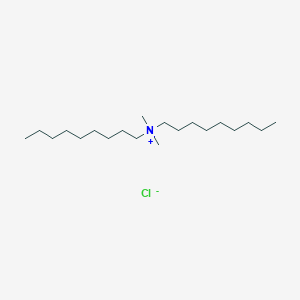
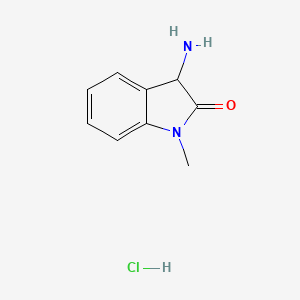
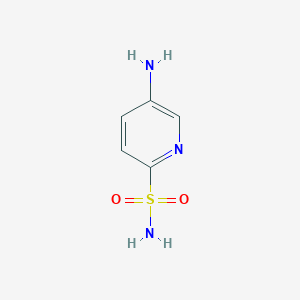


![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

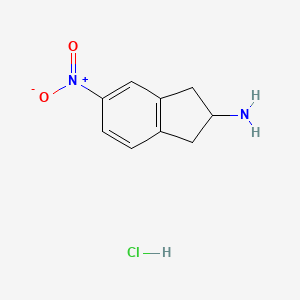
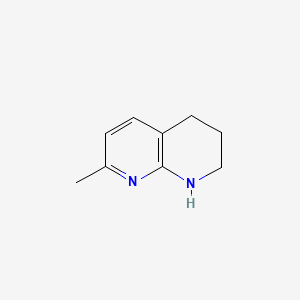
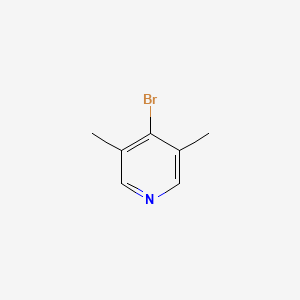
![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)
